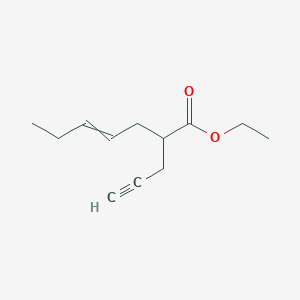
Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate is an organic compound with the molecular formula C12H18O2. It is an ester derived from hept-4-enoic acid and prop-2-yn-1-yl alcohol. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate typically involves the esterification of hept-4-enoic acid with prop-2-yn-1-yl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The alkene group can be hydrogenated to form the corresponding alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of amides or ethers.
Aplicaciones Científicas De Investigación
Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate can be compared with similar compounds such as:
Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate: Similar structure but with a different carbon chain length.
Propargyl acrylate: Contains an alkyne and an acrylate group.
Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate: Similar structure with an additional methyl group.
These compounds share similar reactivity due to the presence of alkyne and alkene groups but differ in their specific applications and properties.
Propiedades
Número CAS |
656234-74-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
ethyl 2-prop-2-ynylhept-4-enoate |
InChI |
InChI=1S/C12H18O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h2,7-8,11H,4,6,9-10H2,1,3H3 |
Clave InChI |
PBBLASASBMBSSA-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC(CC#C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
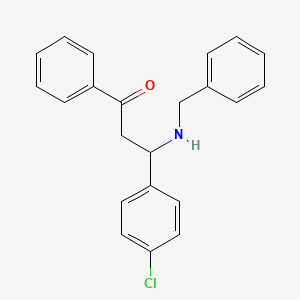
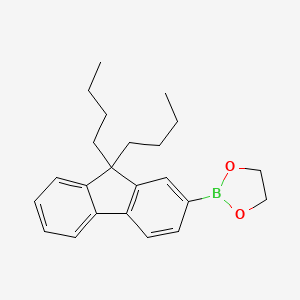

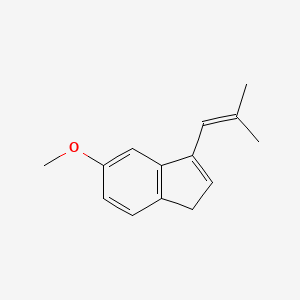
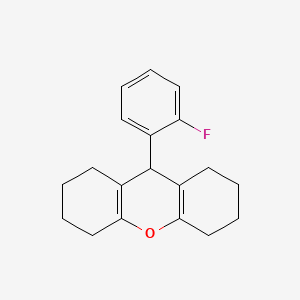

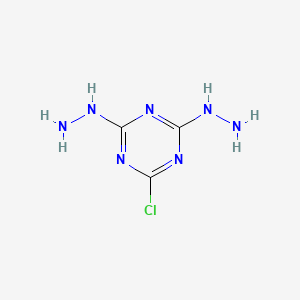
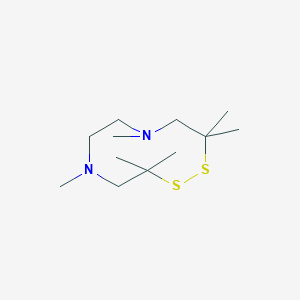
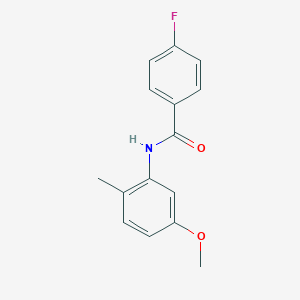
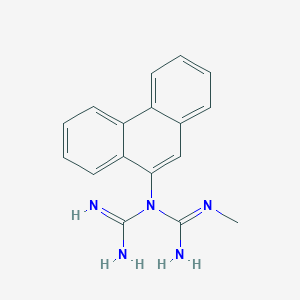
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
